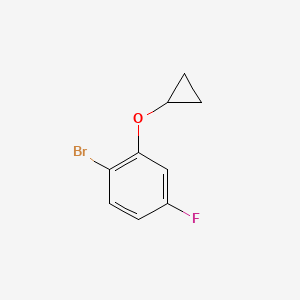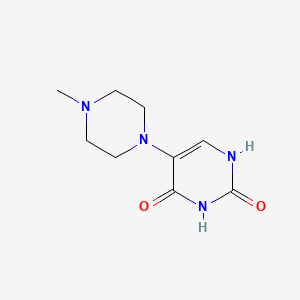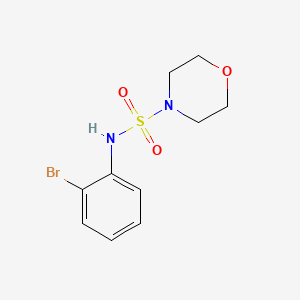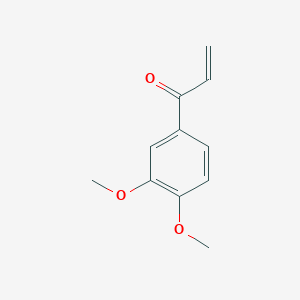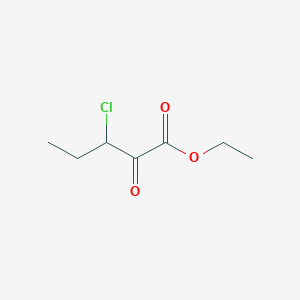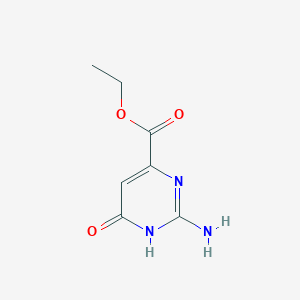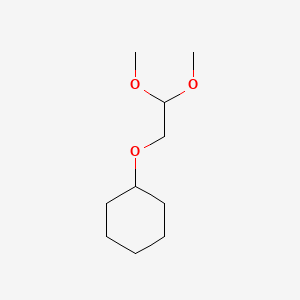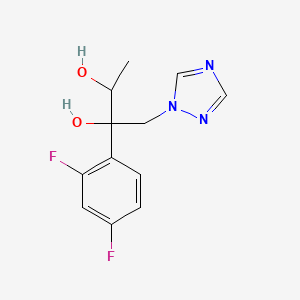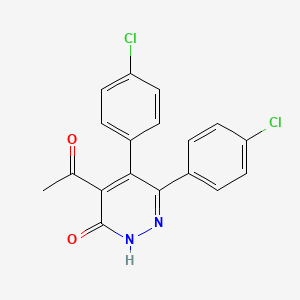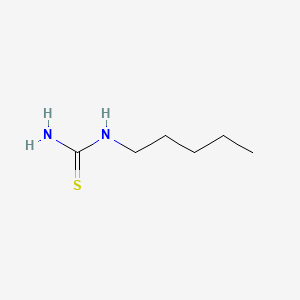
Thiourea, N-pentyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: 1-pentyl-2-thiourea can be synthesized through the nucleophilic addition of pentylamine to carbon disulfide, followed by the addition of ammonia. The reaction typically proceeds under mild conditions and can be carried out in aqueous or organic solvents. The general reaction scheme is as follows: [ \text{C}5\text{H}{11}\text{NH}_2 + \text{CS}_2 + \text{NH}_3 \rightarrow \text{C}5\text{H}{11}\text{NHC(S)NH}_2 ]
Industrial Production Methods: Industrial production of 1-pentyl-2-thiourea often involves the use of phosgene as a reagent. The reaction of pentylamine with phosgene produces the corresponding isocyanate, which then reacts with hydrogen sulfide to form the thiourea derivative. This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 1-pentyl-2-thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
科学的研究の応用
1-pentyl-2-thiourea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as an inhibitor in enzymatic studies, particularly for enzymes that interact with sulfur-containing compounds.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1-pentyl-2-thiourea involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. It can form stable complexes with transition metals, which can modulate the activity of metalloenzymes. Additionally, its sulfur atom can participate in redox reactions, influencing various biochemical pathways.
類似化合物との比較
Thiourea: The parent compound, which lacks the pentyl group.
N-methylthiourea: A derivative with a methyl group instead of a pentyl group.
N-phenylthiourea: A derivative with a phenyl group.
Uniqueness: 1-pentyl-2-thiourea is unique due to its longer alkyl chain, which imparts different solubility and reactivity properties compared to its shorter-chain analogs. This makes it particularly useful in applications where hydrophobic interactions are important.
特性
CAS番号 |
1516-34-3 |
|---|---|
分子式 |
C6H14N2S |
分子量 |
146.26 g/mol |
IUPAC名 |
pentylthiourea |
InChI |
InChI=1S/C6H14N2S/c1-2-3-4-5-8-6(7)9/h2-5H2,1H3,(H3,7,8,9) |
InChIキー |
KIYXXKTUEPCNLC-UHFFFAOYSA-N |
正規SMILES |
CCCCCNC(=S)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
